BenchChemオンラインストアへようこそ!

1-(naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Gallium resistance Lung adenocarcinoma Anti-proliferative

Compound 7919469 (CAS 941922-92-5) is the only commercially available tetrazolyl urea validated to suppress AXL kinase pathway signaling in gallium-resistant A549 lung adenocarcinoma cells, exhibiting a 13-fold potency advantage over GaAcAc. Its naphthalen-1-ylmethyl scaffold provides a more hydrophobic and sterically demanding architecture versus simpler phenyl-tetrazolyl ureas, enabling unique SAR exploration. Co-treatment enhances GaAcAc efficacy by 1.2-fold, making it a critical starting point for gallium-sensitizing combination regimens. Serves as a structurally distinct chemical probe complementary to ATP-competitive AXL inhibitors for dissecting resistance mechanisms.

Molecular Formula C20H18N6O
Molecular Weight 358.405
CAS No. 941922-92-5
Cat. No. B2591268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
CAS941922-92-5
Molecular FormulaC20H18N6O
Molecular Weight358.405
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H18N6O/c27-20(21-13-16-9-6-8-15-7-4-5-12-18(15)16)22-14-19-23-24-25-26(19)17-10-2-1-3-11-17/h1-12H,13-14H2,(H2,21,22,27)
InChIKeyYDDLYXMWNZUYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 941922-92-5) – Core Identity and Procurement Relevance


1-(Naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 941922-92-5, also designated as compound 7919469) is a synthetic biaryl tetrazolyl urea derivative that integrates a naphthalen-1-ylmethyl moiety with a 1-phenyl-1H-tetrazol-5-yl urea scaffold [1]. This compound has been characterized as a lead molecule with selective anti-proliferative activity against gallium-resistant human lung adenocarcinoma (A549) cells, mediated through suppression of AXL kinase pathway signaling [2]. Its distinct structural architecture — combining a naphthyl hydrophobic group, a tetrazole heterocycle, and a urea linkage — places it within the broader class of tetrazole-substituted ureas, which have historically been explored as ACAT inhibitors, FAAH/MAGL modulators, and herbicidal agents [3][4].

Why Generic Substitution Fails for 1-(Naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 941922-92-5)


The tetrazolyl urea chemotype encompasses compounds with divergent biological profiles depending on subtle variations in the N-aryl and N′-tetrazole substituents. For example, within the FAAH/MAGL inhibitor series, replacing the dimethylamino group with bulkier moieties or modifying the distal phenyl ring shifts selectivity between FAAH and MAGL by over 100-fold [1]. Similarly, the ACAT inhibitor patents describe broad N-aryl-N′-tetrazole ureas where naphthyl versus phenyl substitution dramatically alters potency [2]. Therefore, the quantifiable differentiation of CAS 941922-92-5 — specifically its 13-fold potency advantage over GaAcAc in gallium-resistant lung cancer cells, its AXL suppression capability, and its synergistic effect with gallium — cannot be assumed for any other tetrazolyl urea or naphthyl-containing analog without explicit experimental verification in the same assay system.

Quantitative Differentiation Evidence for 1-(Naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 941922-92-5) Against Closest Comparators


13-Fold Superior Potency Over GaAcAc in Gallium-Resistant Lung Adenocarcinoma Cells

Compound 7919469 demonstrated a 13-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. This is the defining quantitative differentiation for this compound. The co-lead compound 5476423, a pyrazole-quinoline scaffold, achieved an 80-fold increase over GaAcAc in the same assay [1]. However, while 5476423 belongs to an entirely different chemotype, 7919469 represents the tetrazolyl urea subclass, providing a distinct chemical matter starting point for further optimization [2].

Gallium resistance Lung adenocarcinoma Anti-proliferative AXL kinase

AXL Protein Suppression — A Mechanistic Differentiator Absent in Generic Tetrazolyl Ureas

Gallium-resistant A549 cells exhibited elevated AXL protein expression relative to gallium-sensitive cells. Treatment with compound 7919469 (and 5476423) significantly suppressed this elevated AXL expression [1]. This AXL-suppressive activity is a mechanism-based biomarker that distinguishes 7919469 from the broader class of tetrazolyl ureas, which have not been characterized for AXL pathway modulation in published literature [2]. The concurrent anti-proliferative effect and AXL suppression positions 7919469 as a dual-functional chemical probe.

AXL kinase Receptor tyrosine kinase Gallium resistance Protein suppression

Combination Effect with GaAcAc — 1.2-Fold Enhancement of Gallium Efficacy

When co-administered with GaAcAc, compound 7919469 increased the efficacy of GaAcAc against gallium-resistant cells by 1.2-fold [1]. This contrasts with compound 5476423, which provided a 2-fold enhancement under identical conditions [1]. Although the enhancement magnitude is modest, it demonstrates a chemosensitization capability that is not documented for any other tetrazolyl urea in the context of gallium resistance.

Combination therapy Gallium sensitization Drug resistance reversal Chemosensitizer

Tetrazolyl Urea Scaffold Selectivity vs FAAH/MAGL — A Defined Activity Spectrum

While 7919469 itself has not been directly profiled against FAAH or MAGL in published studies, closely related biaryl tetrazolyl ureas exhibit radically different selectivity profiles depending on N-portion substitution. In the Eur J Med Chem 2013 SAR study, compounds 16, 20, 21, 25, and 28 inhibited FAAH with IC50 values of 3.0–9.7 nM and 39-fold to >141-fold selectivity over MAGL, whereas tetrazole 27 was a balanced dual FAAH-MAGL inhibitor [1]. This demonstrates that even minor structural permutations within the tetrazolyl urea class produce large shifts in target engagement. Therefore, 7919469 cannot be substituted with a generic tetrazolyl urea for gallium-resistance applications without risking loss of the validated AXL-suppressive and anti-proliferative phenotype.

FAAH MAGL Endocannabinoid Selectivity profile

Naphthyl vs Phenyl Substituent — Structural Differentiation from Early ACAT Inhibitor Leads

Early tetrazolyl urea ACAT inhibitors, such as N-phenyl-N'-(1-phenyl-1H-tetrazol-5-yl)-urea (reported in Chem. Abstr. 76:25184v, 1972), feature a simple phenyl group at the N-portion [1][2]. Compound 7919469 replaces this phenyl with a bulkier naphthalen-1-ylmethyl group, which significantly increases hydrophobicity and aromatic surface area. The ACAT patent literature explicitly teaches that substituting naphthyl for phenyl in related tetrazole amide series enhances potency [3]. Although direct ACAT inhibition data for 7919469 are not publicly available, the structural precedent from the patent corpus supports that the naphthyl substitution is a deliberate and quantifiable differentiation from the simpler phenyl-tetrazolyl urea series.

Naphthyl substitution ACAT inhibition Hydrophobic group Structure-activity relationship

High-Value Application Scenarios for 1-(Naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 941922-92-5)


Chemical Probe for AXL Kinase Pathway Studies in Gallium-Resistant Lung Cancer Models

Researchers investigating AXL-mediated resistance mechanisms in lung adenocarcinoma can employ 7919469 as a validated chemical probe. The compound's demonstrated ability to suppress elevated AXL protein expression in gallium-resistant A549 cells [1] makes it suitable for dissecting AXL downstream signaling, receptor tyrosine kinase crosstalk, and EMT-like phenotypic changes associated with acquired gallium resistance. Unlike generic kinase inhibitors, 7919469 offers a tetrazolyl urea chemotype that is structurally distinct from ATP-competitive AXL inhibitors, providing a complementary tool molecule for target validation studies.

Lead Compound for Gallium-Sensitization Combination Therapy Development

The 1.2-fold enhancement of GaAcAc efficacy upon co-treatment with 7919469 [1] supports its use as a starting point for developing gallium-sensitizing combination regimens. Procurement of this compound enables medicinal chemistry teams to conduct systematic SAR around the naphthyl and tetrazole substituents to improve the chemosensitization ratio, with the validated AXL-suppressive biomarker serving as a mechanistic anchor for lead optimization. This is a defined application not addressable with other commercially available tetrazolyl ureas lacking gallium-resistance validation data.

Scaffold-Hopping Reference Standard for Tetrazolyl Urea Library Design

In virtual screening and library design programs targeting gallium-resistant cancers, 7919469 serves as a structurally characterized reference standard for the tetrazolyl urea chemotype. Its distinct naphthalen-1-ylmethyl substitution pattern differentiates it from the simpler phenyl-tetrazolyl ureas described in the ACAT inhibitor patent literature [2], providing a more hydrophobic and sterically demanding scaffold for computational docking studies. Compound procurement supports the generation of pharmacophore models that can be used to mine commercial or proprietary compound libraries for novel tetrazolyl urea derivatives with improved potency profiles.

Negative Control for FAAH/MAGL Selectivity Profiling in Endocannabinoid Research

Given the extreme selectivity shifts observed within biaryl tetrazolyl ureas — where compounds differing by a single substituent show >100-fold changes in FAAH vs MAGL selectivity [3] — 7919469 can function as a structurally matched negative control in FAAH/MAGL screening cascades. Since 7919469 has not been reported to inhibit FAAH or MAGL, it provides a useful comparator to confirm that observed endocannabinoid pathway effects are not due to non-specific tetrazolyl urea activity, an important quality control measure for groups procuring multiple tetrazolyl ureas for SAR panels.

Quote Request

Request a Quote for 1-(naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.